Coordination Chemistry Dimensionality: 2-Aminobenzonitrile vs 3-Aminobenzonitrile vs 4-Aminobenzonitrile
In mixed-ligand silver(I) coordination compounds with 3,5-dinitrobenzoic acid, 2-aminobenzonitrile (o-abn) and 4-aminobenzonitrile (p-abn) both function as bidentate μ₂-N,N′ ligands, while 3-aminobenzonitrile (m-abn) functions exclusively as a monodentate ligand due to the steric constraints imposed by the meta positioning of the amino and cyano groups [1]. The change in the relative position of the amino and cyano groups causes the dimensionality of the resulting coordination compounds to decrease from 2D (for p-abn and o-abn) to 0D (for m-abn) [1]. All three compounds exhibit photoluminescent emissions in the solid state at room temperature [1].
| Evidence Dimension | Coordination dimensionality in Ag(I)-3,5-dinitrobenzoic acid mixed-ligand complexes |
|---|---|
| Target Compound Data | 2D coordination network (bidentate μ₂-N,N′ ligand) |
| Comparator Or Baseline | 4-aminobenzonitrile: 2D coordination network; 3-aminobenzonitrile: 0D discrete structure (monodentate ligand) |
| Quantified Difference | Dimensionality drops from 2D to 0D when switching from ortho/para to meta substitution pattern |
| Conditions | Ag₂O + aminobenzonitrile ligand + 3,5-dinitrobenzoic acid under ammoniacal conditions; characterized by X-ray single-crystal diffraction |
Why This Matters
For researchers designing metal-organic coordination compounds, 2-aminobenzonitrile enables 2D network formation whereas 3-aminobenzonitrile cannot, making isomer selection critical for achieving desired supramolecular architectures.
- [1] Liu, C.-S.; et al. Aminobenzonitrile isomers-mediated self-assembly of mixed-ligand silver(I) coordination architectures: Synthesis, structural characterization and properties. J. Mol. Struct. 2011, 990, 111-119. View Source
